Beta-defensin106A
Beschreibung
Beta-defensin106A (BD106A) belongs to the beta-defensin family, a class of cationic antimicrobial peptides (AMPs) integral to innate immunity. These peptides are characterized by their conserved six-cysteine motif, forming three disulfide bonds that stabilize their β-sheet-rich structures . Beta-defensins are broadly expressed in epithelial tissues (e.g., skin, respiratory tract) and exhibit dual roles: direct microbial membrane disruption and immune modulation via chemotaxis of dendritic cells (DCs) and T cells through CCR6 receptor interactions . BD106A is hypothesized to contribute to pathogen clearance and adaptive immune activation, though its unique expression patterns and activity spectrum remain under investigation.
Eigenschaften
Bioaktivität |
Antimicrobial |
|---|---|
Sequenz |
FFDEKCNKLKGTCKNNCGKNEELIALCQKSLKCCRTIQPCGSIID |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Beta-Defensins
Structural Comparison
Beta-defensins share a conserved tertiary structure stabilized by three disulfide bonds (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6), critical for maintaining antimicrobial efficacy . For example, BD3’s activity is heavily dependent on its disulfide arrangement, as cysteine substitutions reduce its cytotoxicity and antimicrobial potency . While BD106A’s exact structure is uncharacterized, its cysteine alignment is presumed homologous to other beta-defensins, suggesting similar stability and target specificity.
Antimicrobial Activity
Beta-defensins exhibit broad-spectrum activity against bacteria, fungi, and viruses, though potency varies:
- BD2: Effective against Gram-negative bacteria (e.g., Pseudomonas aeruginosa), with synergistic activity observed in mucosal infections .
- BD3 : Targets Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens, with enhanced salt resistance compared to BD2 .
- BD104: Limited data exist, though its detection in human tissues via ELISA suggests roles in localized immunity . BD106A’s antimicrobial profile is inferred to overlap with BD2 and BD3, but tissue-specific expression (e.g., reproductive or respiratory epithelia) may dictate unique pathogen targeting.
Immune Modulation via CCR6 Signaling
All beta-defensins recruit CCR6-expressing immune cells (immature DCs, memory T cells) to infection sites, bridging innate and adaptive immunity . BD106A likely shares this chemotactic mechanism, but its binding affinity to CCR6 or synergy with other cytokines (e.g., TNF-α/NF-κB) remains unstudied.
Expression Patterns and Tissue Specificity
- BD2: Inducible in keratinocytes and mucosal surfaces upon pathogen exposure .
- BD3 : Constitutively expressed in the lung and oral epithelia, with upregulated secretion during inflammation .
- BD104: Detected in reproductive tissues, suggesting roles in urogenital immunity . BD106A’s expression profile is undefined but may align with epithelial or mucosal sites based on genomic clustering with other beta-defensins.
Clinical and Therapeutic Relevance
Data Tables
Table 1: Functional Comparison of Beta-Defensins
| Property | BD106A (Inferred) | BD2 | BD3 | BD104 |
|---|---|---|---|---|
| Primary Targets | Broad spectrum | Gram-negative | Gram-positive/-negative | Undefined |
| Chemotactic Receptor | CCR6 | CCR6 | CCR6 | CCR6 (presumed) |
| Expression Site | Epithelial (hypothesized) | Skin, mucosa | Lung, oral mucosa | Reproductive tissues |
| Disulfide Bonds | 3 (conserved) | 3 | 3 | 3 |
| Clinical Relevance | Understudied | Chronic infections | Inflammatory lung diseases | Biomarker potential |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
